Arildone
Arildone
Arildone is a member of methoxybenzenes.
Arildone is a novel aryl diketone with activity against both DNA and RNA viruses. Arildone interacts directly with the poliovirus capsid and prevents uncoating in infected cells. It also inhibits herpes simplex virus type 2 protein synthesis and viral DNA replication by an unknown mechanism of action.
Arildone is a novel aryl diketone with activity against both DNA and RNA viruses. Arildone interacts directly with the poliovirus capsid and prevents uncoating in infected cells. It also inhibits herpes simplex virus type 2 protein synthesis and viral DNA replication by an unknown mechanism of action.
Brand Name:
Vulcanchem
CAS No.:
56219-57-9
VCID:
VC0519324
InChI:
InChI=1S/C20H29ClO4/c1-4-18(22)16(19(23)5-2)10-8-6-7-9-13-25-20-12-11-15(24-3)14-17(20)21/h11-12,14,16H,4-10,13H2,1-3H3
SMILES:
CCC(=O)C(CCCCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)CC
Molecular Formula:
C20H29ClO4
Molecular Weight:
368.9 g/mol
Arildone
CAS No.: 56219-57-9
Inhibitors
VCID: VC0519324
Molecular Formula: C20H29ClO4
Molecular Weight: 368.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Arildone is a member of methoxybenzenes. Arildone is a novel aryl diketone with activity against both DNA and RNA viruses. Arildone interacts directly with the poliovirus capsid and prevents uncoating in infected cells. It also inhibits herpes simplex virus type 2 protein synthesis and viral DNA replication by an unknown mechanism of action. |
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CAS No. | 56219-57-9 |
Product Name | Arildone |
Molecular Formula | C20H29ClO4 |
Molecular Weight | 368.9 g/mol |
IUPAC Name | 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]heptane-3,5-dione |
Standard InChI | InChI=1S/C20H29ClO4/c1-4-18(22)16(19(23)5-2)10-8-6-7-9-13-25-20-12-11-15(24-3)14-17(20)21/h11-12,14,16H,4-10,13H2,1-3H3 |
Standard InChIKey | DIXRMZGIJNJUGL-UHFFFAOYSA-N |
SMILES | CCC(=O)C(CCCCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)CC |
Canonical SMILES | CCC(=O)C(CCCCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)CC |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | arildone Win 38020 Win-38020 |
Reference | 1: Nikolaeva-Glomb L, Galabov AS. Synergistic drug combinations against the in vitro replication of Coxsackie B1 virus. Antiviral Res. 2004 Apr;62(1):9-19. PubMed PMID: 15026197. 2: Nikolaeva L, Galabov AS. In vitro inhibitory effects of dual combinations of picornavirus replication inhibitors. Acta Virol. 1999 Oct;43(5):303-11. PubMed PMID: 10757231. 3: Baker EJ, Hadgraft J. In vitro percutaneous absorption of arildone, a highly lipophilic drug, and the apparent no-effect of the penetration enhancer Azone in excised human skin. Pharm Res. 1995 Jul;12(7):993-7. PubMed PMID: 7494819. 4: Riley CM, Ault JM Jr, Klutman NE. Chromatographic methods for the bioanalysis of antiviral agents. J Chromatogr. 1990 Oct 12;531:295-368. Review. PubMed PMID: 2258420. 5: Everaert L, Vrijsen R, Boeyé A. Eclipse products of poliovirus after cold-synchronized infection of HeLa cells. Virology. 1989 Jul;171(1):76-82. PubMed PMID: 2545039. 6: Nishiyama Y. [Non-nucleoside antiherpetic agents]. Nihon Rinsho. 1989 Feb;47(2):390-4. Japanese. PubMed PMID: 2470934. 7: Eggers HJ, Rosenwirth B. Isolation and characterization of an arildone-resistant poliovirus 2 mutant with an altered capsid protein VP1. Antiviral Res. 1988 Jan-Feb;9(1-2):23-35. PubMed PMID: 2839108. 8: Abe S, Yamaki A, Doi Y, Yoshioka I. Effects of arildone on the immunogenicity of formalin-inactivated polioviruses. Jpn J Med Sci Biol. 1987 Feb;40(1):1-13. PubMed PMID: 3041077. 9: Douglas JM Jr, Judson FN, Levin MJ, Bosso JA, Spruance SL, Johnston JM, Corey L, McMillan JA, Weiner LB, Frank JA Jr. A placebo-controlled trial of topical 8% arildone cream early in recurrent genital herpes. Antimicrob Agents Chemother. 1986 Mar;29(3):464-7. PubMed PMID: 3521487; PubMed Central PMCID: PMC180415. 10: Langford MP, Carr DJ, Yin-Murphy M. Activity of arildone with or without interferon against acute hemorrhagic conjunctivitis viruses in cell culture. Antimicrob Agents Chemother. 1985 Oct;28(4):578-80. PubMed PMID: 2416272; PubMed Central PMCID: PMC180309. 11: Bosso JA, Spruance SL, Wenerstrom G. Tolerance and percutaneous absorption of topically applied arildone. J Clin Pharmacol. 1985 Mar;25(2):95-9. PubMed PMID: 3886712. 12: Rombaut B, Vrijsen R, Boeye A. Comparison of arildone and 3-methylquercetin as stabilizers of poliovirus. Antiviral Res. 1985;Suppl 1:67-73. PubMed PMID: 3002268. 13: Eggers HJ. Antiviral agents against picornaviruses. Antiviral Res. 1985;Suppl 1:57-65. Review. PubMed PMID: 3002267. 14: Tyms AS, Stevens RJ, Mobberley MA, Ryder TA, Jeffries DJ. Human cytomegalovirus infections in vitro after treatment with arildone. J Gen Virol. 1984 Dec;65 ( Pt 12):2129-39. PubMed PMID: 6096491. 15: Tisdale M, Selway JW. Effect of dichloroflavan (BW683C) on the stability and uncoating of rhinovirus type 1B. J Antimicrob Chemother. 1984 Aug;14 Suppl A:97-105. PubMed PMID: 6092321. 16: Schärli CE, Koch G. Protein kinase activity in purified poliovirus particles and empty viral capsid preparations. J Gen Virol. 1984 Jan;65 ( Pt 1):129-39. PubMed PMID: 6319565. 17: Powers RD, Dotson WM Jr, Hayden FG. Modification of encephalomyocarditis virus-induced diabetes in mice by antiviral agents. Antiviral Res. 1983 Sep;3(3):151-9. PubMed PMID: 6197026. 18: Jeffries DJ, Tyms AS. Arildone, a potent inhibitor of cytomegalovirus replication. Lancet. 1983 May 28;1(8335):1214-5. PubMed PMID: 6134005. 19: Grimmel M, Zibirre R, Koch G. Fluorescence spectrophotometric study of structural alterations in the capsid of poliovirus. Arch Virol. 1983;78(3-4):191-201. PubMed PMID: 6318693. 20: McKinlay MA, Miralles JV, Brisson CJ, Pancic F. Prevention of human poliovirus-induced paralysis and death in mice by the novel antiviral agent arildone. Antimicrob Agents Chemother. 1982 Dec;22(6):1022-5. PubMed PMID: 7159068; PubMed Central PMCID: PMC185714. |
PubChem Compound | 41782 |
Last Modified | Feb 18 2024 |
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